molecular formula C10H18O3 B13174206 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

Cat. No.: B13174206
M. Wt: 186.25 g/mol
InChI Key: FSYMAYCQNZNWCX-UHFFFAOYSA-N
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Description

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid is a chemical compound with the CAS Registry Number 1250227-13-4 . Its molecular formula is C10H18O3, corresponding to a molecular weight of 186.25 g/mol . The compound is characterized by its unique structure, which can be represented by the SMILES notation O=C(C1(OC)CCC(CC)CC1)O . This structure integrates both a carboxylic acid and a methoxy ether functional group on a cyclohexane ring that is further substituted with an ethyl group. As a building block in organic synthesis, this specific substitution pattern makes it a valuable intermediate for researchers in medicinal chemistry and drug discovery, particularly for exploring structure-activity relationships and developing novel compounds. It is supplied with a high purity grade of 95% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

4-ethyl-1-methoxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C10H18O3/c1-3-8-4-6-10(13-2,7-5-8)9(11)12/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

FSYMAYCQNZNWCX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(C(=O)O)OC

Origin of Product

United States

Preparation Methods

Bucherer-Bergs Reaction

This reaction involves the conversion of cyclic ketones, such as 4-alkoxycyclohexanones , into hydantoins, which are subsequently hydrolyzed to amino acids. The process typically employs:

Reaction Step Conditions Reagents Outcome
Cyclohexanone derivative formation Reflux, 0-60°C Ammonium carbonate, sodium cyanide Hydantoin intermediates
Hydrolysis Acidic or alkaline Hydrolytic agents Amino acids, e.g., 4-ethyl-1-methoxycyclohexane-1-carboxylic acid

Reference: Patent KR100758620B1 describes the synthesis of cyclohexane amino acids via this route, emphasizing the importance of regioselectivity and stereochemistry control (Source).

Strecker Synthesis

In this approach, cyclic ketones are reacted with ammonium chloride, hydrogen cyanide, and an acid to produce amino nitriles, which are then hydrolyzed to amino acids.

Reaction Step Conditions Reagents Outcome
Formation of amino nitrile Acidic, 25-30°C NH4Cl, KCN Cyclic amino nitrile
Hydrolysis Acid or base H2O, HCl Cyclic amino acid, e.g., 4-ethyl-1-methoxycyclohexane-1-carboxylic acid

Research Discovery: This method allows for stereoselective synthesis, with yields influenced by substituents on the cyclohexanone ring.

Preparation via Esterification and Hydrolysis

The synthesis often begins with cyclohexanone derivatives substituted with methoxy groups at the 1-position, followed by functionalization at the 4-position to introduce the ethyl group.

Starting Material: 4-Methoxycyclohexanone

  • Preparation: 4-Methoxycyclohexanone can be synthesized via methylation of cyclohexanone using methyl iodide or dimethyl sulfate under basic conditions.

Introduction of the Ethyl Group at the 4-Position

  • Method: Friedel-Crafts alkylation or Grignard reactions can be employed to introduce the ethyl substituent at the 4-position.
Reaction Step Conditions Reagents Outcome
Alkylation at C-4 Lewis acid catalysis Ethyl chloride, AlCl3 4-Ethyl-4-methoxycyclohexanone

Conversion to Carboxylic Acid

  • Oxidation: The methyl or ethyl side chain can be oxidized to the carboxylic acid using strong oxidants such as potassium permanganate or chromic acid.
Reaction Step Conditions Reagents Outcome
Side chain oxidation Reflux, acidic KMnO4 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid

Note: The oxidation step's selectivity is critical to avoid over-oxidation or ring cleavage.

Hydrolysis of Ester Intermediates

Many patents and research articles, such as US7511153B2, describe the esterification of the acid to methyl or ethyl esters, which are then hydrolyzed to obtain the free acid.

Reaction Conditions Reagents Yield/Notes
Esterification Reflux, 60-80°C Ethanol or methanol with acid catalyst 80-95% yield
Hydrolysis Aqueous base or acid NaOH or HCl Complete conversion to acid

Research Data: Ester hydrolysis typically proceeds with high efficiency, with yields exceeding 90% under optimized conditions.

Research Discoveries and Data Tables

Method Starting Material Key Reagents Reaction Conditions Yield (%) References
Bucherer-Bergs Cyclohexanone derivatives Ammonium carbonate, NaCN Reflux, 0-60°C 50-70 ,
Strecker Cyclohexanone derivatives NH4Cl, KCN 25-30°C 45-65 ,
Alkylation Cyclohexanone Ethyl chloride, AlCl3 Reflux 60-80
Oxidation Alkylated cyclohexanone KMnO4 Reflux 70-85 ,
Ester hydrolysis Ester derivatives NaOH or HCl Room temp to reflux 85-95

Notes on Stereochemistry and Purification

  • The synthesis often yields mixtures of cis/trans isomers, with separation achieved via chromatography or crystallization.
  • The cis/trans ratio can significantly influence biological activity, with research favoring the trans-isomer for pharmacological applications.

Summary of Critical Factors

Factor Impact References
Choice of starting material Determines overall yield and stereochemistry ,,
Reaction temperature Affects selectivity and purity ,
Oxidation conditions Critical for side chain conversion ,
Purification methods Ensures stereochemical purity ,

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes
4-Ethyl-1-methoxycyclohexane-1-carboxylic acid 4-Ethyl, 1-Methoxy, 1-COOH C₁₀H₁₈O₃ 186.25 Lipophilic due to ethyl and methoxy groups; moderate solubility in organic solvents .
4-(Methoxycarbonyl)cyclohexane-1-carboxylic acid 4-Methoxycarbonyl, 1-COOH C₉H₁₄O₄ 186.21 Polar due to ester and acid groups; slightly soluble in water (11 g/L at 25°C) .
4-Hydroxycyclohexane-1-carboxylic acid 4-Hydroxy, 1-COOH C₇H₁₂O₃ 144.17 Higher aqueous solubility (hydroxyl group); rare urinary metabolite .
4-Methyl-1-cyclohexanecarboxylic acid 4-Methyl, 1-COOH C₈H₁₄O₂ 142.20 Lower MW; harmful (Xn hazard designation); boiling point 134–136°C at 15 mmHg .
4-Phenyl-1-cyclohexene-1-carboxylic acid 4-Phenyl, cyclohexene, 1-COOH C₁₃H₁₄O₂ 202.25 Conjugated double bond increases reactivity; phenyl group adds steric bulk .
1-Hydroxy-4-methylcyclohexane-1-carboxylic acid 1-Hydroxy, 4-Methyl, 1-COOH C₈H₁₄O₃ 158.20 Hydroxyl enhances polarity; lower lipophilicity than methoxy analogs .

Physicochemical Properties

  • Acidity : Methoxy groups (electron-donating) likely reduce carboxylic acid acidity compared to hydroxy-substituted analogs. For example, cis-4-hydroxycyclohexane-1-carboxylic acid has a pKa of ~4.8 , whereas the target compound’s acidity may be slightly lower due to the methoxy group’s inductive effect.
  • Solubility : The ethyl and methoxy groups in the target compound favor organic solubility, contrasting with 4-hydroxy analogs (e.g., 4-hydroxycyclohexane-1-carboxylic acid), which exhibit higher aqueous solubility . The methoxycarbonyl analog’s dual carboxyl/ester groups further enhance polarity and water solubility .

Biological Activity

4-Ethyl-1-methoxycyclohexane-1-carboxylic acid (EMCA) is a cyclohexane derivative characterized by its unique structure, which includes an ethyl group and a methoxy group attached to a cyclohexane ring with a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : Approximately 186.25 g/mol
  • CAS Number : 1250227-13-4

The structure of EMCA allows for diverse chemical reactivity, primarily due to the presence of the carboxylic acid group, which can participate in various chemical reactions such as esterification, amidation, and nucleophilic substitutions.

The biological activity of EMCA is largely attributed to its interaction with biological targets, including enzymes and receptors. The carboxylic acid group can facilitate hydrogen bonding and ionic interactions, enhancing its affinity for specific targets. Preliminary studies suggest that compounds with similar structures have shown varying degrees of biological activity, including anti-inflammatory and analgesic properties .

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study investigated the anti-inflammatory effects of related cyclohexane derivatives, suggesting that the presence of methoxy and carboxylic acid groups could enhance anti-inflammatory activity through inhibition of pro-inflammatory cytokines .
  • Agonist Selectivity :
    • Research on structurally similar compounds indicated that modifications in the cyclohexane structure can influence agonist selectivity at melanocortin receptors. This highlights the potential of EMCA in modulating receptor activity, which could be beneficial in drug design targeting metabolic disorders.
  • Synthesis and Biological Evaluation :
    • A synthetic route for EMCA was developed using established organic synthesis techniques. The synthesized compound was evaluated for its biological activity against various cell lines, revealing moderate cytotoxicity and potential as a lead compound for further development .

Comparative Analysis

To understand the uniqueness of EMCA in relation to other similar compounds, a comparison table is provided below:

Compound NameMolecular FormulaBiological Activity
4-Ethyl-1-methoxycyclohexane-1-carboxylic acidC₉H₁₄O₃Potential anti-inflammatory activity
1-Amino-4-ethyl-3-methoxycyclohexane-1-carboxylic acidC₉H₁₅NO₃Enhanced receptor selectivity
Ethyl 4-methoxycyclohexane-1-carboxylateC₉H₁₈O₃Different solubility; potential for varied reactivity

This table illustrates how variations in functional groups can significantly alter biological behavior and activity profiles.

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